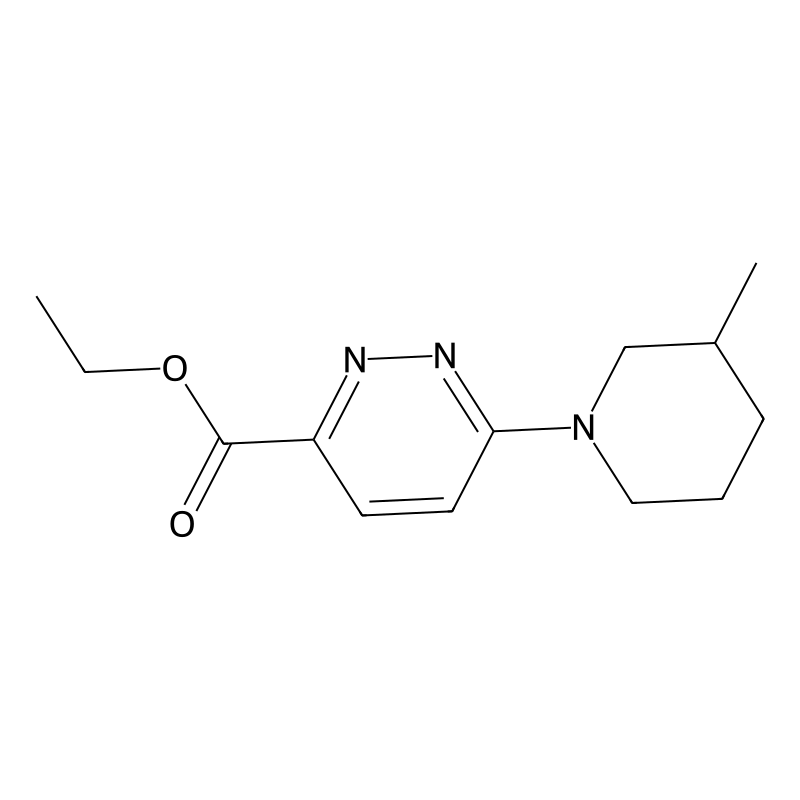

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While some commercial suppliers offer this compound, there is no indication of its use in any published scientific studies ( , ).

This doesn't necessarily mean the compound lacks research potential, but it suggests it is either a new compound or one not widely studied yet.

Further Exploration Strategies

If you're interested in learning more about the potential scientific research applications of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate, here are some suggestions for further exploration:

- Chemical Database Search: Try searching for the compound in scientific databases like PubChem or SciFinder. These platforms might reveal information about its structure, properties, or related compounds with established research applications (, ).

- Patent Search: Look for patents mentioning the compound. Patents often describe the synthesis and potential uses of novel chemicals ().

- Recent Literature Review: Search for recent scientific publications related to pyridazine derivatives or piperidine derivatives. These might provide insights into similar compounds with potential research applications that could be relevant to Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate.

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. Its structure features a pyridazine ring, which is a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and a piperidine ring, which is a six-membered saturated ring with one nitrogen atom. This unique combination contributes to its potential biological activity and chemical reactivity. The compound is characterized by the presence of an ethyl ester functional group at the 3-position of the pyridazine ring, enhancing its solubility and reactivity in various chemical environments.

- Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.

- Reduction: Reduction reactions may produce alcohols or amines from the compound.

- Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.

These reactions make the compound versatile in synthetic chemistry, allowing it to serve as a building block for more complex molecules.

Research indicates that Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate exhibits potential biological activities, including:

- Antimicrobial properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer activity: The compound has been investigated for its ability to induce apoptosis in cancer cells.

- Anti-inflammatory effects: It may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases .

The specific mechanisms of action are still under investigation, but they likely involve interactions with key enzymes or receptors in biological systems.

The synthesis of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate typically involves the reaction of ethyl pyridazine-3-carboxylate with 3-methylpiperidine. The reaction is usually carried out under controlled conditions, often using solvents and catalysts to optimize yield.

Synthetic Routes- Nucleophilic Substitution: The piperidine acts as a nucleophile, attacking the electrophilic carbon in the pyridazine derivative.

- Reaction Conditions: Common solvents include ethanol or dichloromethane, and catalysts may include bases like sodium hydride. Reaction temperatures are generally maintained between 50°C to 80°C.

In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction parameters and increased efficiency.

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate has several applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigated for potential therapeutic applications in treating diseases such as cancer and infections.

- Agrochemicals: Used in developing new agrochemical products due to its unique chemical properties.

The interaction studies involving Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate focus on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action and efficacy as a potential drug candidate.

Recent research has indicated that this compound can interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects. Further studies are necessary to fully understand these interactions and their implications for drug development .

Similar Compounds: Comparison with Other Compounds

Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate can be compared with several similar compounds:

| Compound Name | Description | Key Differences |

|---|---|---|

| Ethyl pyridazine-3-carboxylate | Lacks the piperidine ring | Different chemical properties due to absence of piperidine |

| 3-Methylpiperidine | Contains only the piperidine ring | Lacks the pyridazine moiety, affecting reactivity |

| Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate | Similar structure but with a different position of methyl substitution | Variations in biological activity due to structural differences |

| Pyridazine derivatives | Various substitutions on the pyridazine ring | Unique substitution patterns lead to different activities |

The uniqueness of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate lies in its specific combination of functional groups and rings, which imparts distinct chemical and biological properties compared to these similar compounds.